(7-Fluoroquinolin-8-yl)methanol is a derivative of quinoline, characterized by the presence of a fluorine atom at the seventh position and a hydroxymethyl group at the eighth position of the quinoline ring. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it may serve as a scaffold for developing new therapeutic agents.
The compound can be synthesized through various chemical methods, primarily involving fluorination and subsequent functionalization of quinoline derivatives. It is commercially available from chemical suppliers and can also be synthesized in laboratory settings.
(7-Fluoroquinolin-8-yl)methanol falls under the category of fluoroquinolines, which are known for their broad-spectrum antimicrobial properties. It is classified as an organic compound with potential applications in pharmaceuticals and materials science.
The synthesis of (7-Fluoroquinolin-8-yl)methanol typically involves several key steps:
The reaction conditions are crucial for achieving high yields and purity. Typically, reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often under reflux conditions to enhance reaction rates and product formation.
The molecular structure of (7-Fluoroquinolin-8-yl)methanol can be represented by its molecular formula .
Property | Data |
---|---|
Molecular Formula | C10H8FNO |
Molecular Weight | 177.17 g/mol |
IUPAC Name | (7-fluoroquinolin-8-yl)methanol |
InChI | InChI=1S/C10H8FNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-5,13H,6H2 |
InChI Key | WQPGZFLSPZRHIQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC2=C1C=CC(=N2)CO)F |
This structure indicates that the compound consists of a fused bicyclic system with a hydroxymethyl substituent and a fluorine atom attached to the aromatic ring.
(7-Fluoroquinolin-8-yl)methanol can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions. For example, oxidation typically requires acidic conditions to facilitate the conversion efficiently.
The mechanism by which (7-Fluoroquinolin-8-yl)methanol exerts its biological effects involves interaction with specific molecular targets within cells:
The compound has distinct physical properties that influence its behavior in different environments:
The chemical properties include:
(7-Fluoroquinolin-8-yl)methanol has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: